6-(2,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFCBTUEWLUDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Alkylation Approach
A widely reported method for preparing 6-(2,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one involves a multi-step process starting from thiourea and ethyl cyanoacetate, followed by alkylation with methyl iodide. This method was detailed in a study focusing on pyrido[2,3-d]pyrimidine derivatives synthesis:
- Step 1: Condensation of thiourea with ethyl cyanoacetate in the presence of sodium ethoxide to form the pyrimidinone core.
- Step 2: Alkylation of the intermediate with methyl iodide to introduce the methylthio group at the 2-position.
- Step 3: Subsequent three-component condensation with aromatic aldehydes (including 2,4-dichlorobenzaldehyde) and Meldrum’s acid or ethyl cyanoacetate, catalyzed by a Brønsted-acidic ionic liquid ([DMBSI]HSO4), under solvent-free conditions to form the final pyrido[2,3-d]pyrimidine derivatives.
- The ionic liquid catalyst enables rapid reaction times (<1–3 minutes) and high yields (79–95%).
- The catalyst is reusable, maintaining activity over multiple cycles.
- Solvent-free conditions improve environmental friendliness and simplify product isolation.
Reaction Optimization Data (Excerpt):
| Entry | Catalyst / Solvent | Reaction Time (min) | Yield (%) | Notes |
|---|---|---|---|---|
| 13 | [DMBSI]HSO4 (solvent-free) | <1 | 87 | Highest yield, shortest time |
| Others | Various solvents/catalysts | 1–10 | 50–85 | Less efficient |
This method is suitable for synthesizing this compound analogs with good regioselectivity and scalability.
Nanoparticle-Catalyzed One-Pot Synthesis in Aqueous Media
Another environmentally benign method involves a one-pot three-component reaction catalyzed by nano-Fe3O4@SiO2/SnCl4 nanoparticles in water, targeting indenopyrido[2,3-d]pyrimidine derivatives, structurally related to the target compound.
- Reactants: 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 2,4-dichlorobenzaldehyde, and 1,3-indanedione.
- Catalyst: Magnetic nano-Fe3O4 coated with SiO2 and functionalized with SnCl4.
- Conditions: Heating or ultrasonic irradiation in water.
- Advantages: Green chemistry approach, easy catalyst recovery via magnetic separation, and high yields.
Optimization Summary:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst amount | 0.01 g per 1 mmol substrate | 85–90 |
| Solvent | Water | High |
| Temperature | Heating or ultrasound-assisted | High |
| Reaction time | Short (minutes scale) | High |
This method demonstrates high efficiency and environmental compatibility, making it a promising alternative for preparing this compound derivatives.
Cyclization via Hydrazine Derivatives and Alkylation
A different synthetic pathway involves the preparation of 2-(methylthio)pyrido-triazolopyrimidinones, which can be related structurally and mechanistically to the target compound:
- Step 1: Reaction of 2-hydrazinonicotinic acid with dimethyl-N-cyanoimidodithiocarbonate in ethanol at room temperature.
- Step 2: Acidification and heating to induce cyclization.
- Step 3: Alkylation with methyl iodide or other alkyl halides to introduce the methylthio group.
While this method is more specialized for triazolopyrimidine derivatives, the cyclization and alkylation steps provide insights into methylthio group introduction on pyrimidinone rings.
Synthesis of 4,6-Dichloro-2-methylthio-5-nitropyrimidine as a Precursor
A patented synthesis route outlines the preparation of 4,6-dichloro-2-methylthio-5-nitropyrimidine, a close precursor to the target compound:
- Step 1: Nitration of diethyl malonate with concentrated or fuming nitric acid at 0–30°C.
- Step 2: Hydrolysis, extraction, drying, and distillation to obtain 2-nitro diethyl malonate.
- Step 3: Subsequent cyclization and substitution steps to introduce dichloro and methylthio groups.
This multi-step process provides a robust route to key pyrimidine intermediates that can be further functionalized to yield this compound.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The ionic liquid-mediated synthesis offers rapid and high-yielding access to pyrimidinone derivatives, with the advantage of mild, solvent-free conditions and catalyst recyclability.
- Nano-catalysis in aqueous media aligns with green chemistry principles, providing an efficient, environmentally friendly route with easy catalyst recovery.
- The hydrazine-based method, while less direct for the target compound, informs on the methylthio group introduction and cyclization chemistry relevant to pyrimidinone derivatives.
- The patented nitration and cyclization approach lays the groundwork for preparing chlorinated and methylthio-substituted pyrimidines, crucial for further functionalization toward the target molecule.
Chemical Reactions Analysis
Types of Reactions: 6-(2,4-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Overview
6-(2,4-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a dichlorophenyl group and a methylthio substituent on the pyrimidinone core, which contribute to its diverse applications in scientific research, particularly in the fields of pharmacology and agrochemistry.
The biological activity of this compound is primarily attributed to its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria. The presence of the methylthio group enhances the compound's lipophilicity, improving its interaction with bacterial membranes.
- Minimum Inhibitory Concentration (MIC) studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. For example, the compound demonstrated an MIC of approximately 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit specific cancer cell lines through mechanisms such as:
- Targeting Kinases : Similar pyrimidine derivatives have been linked to the inhibition of tyrosine kinases involved in cancer progression, disrupting essential signaling pathways for tumor growth.
- Cell Cycle Arrest : Research indicates that certain pyrimidinones can induce apoptosis in cancer cells by triggering cell cycle arrest at various phases, preventing further proliferation.
Scientific Research Applications
This compound has various applications in scientific research:
- Medicinal Chemistry : Investigated as a lead compound for developing new therapeutic agents targeting specific diseases.
- Agrochemicals : Explored for potential use in developing pesticides or herbicides due to its antimicrobial properties.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various pyrimidine derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial activity against clinical strains of bacteria, supporting the potential application of this compound in treating bacterial infections .
- Cancer Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines by activating caspase pathways, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism by which 6-(2,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the exact mechanism requires detailed studies and experiments to elucidate the compound's mode of action.
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position substituent significantly influences physicochemical and biological properties:
However, this may reduce aqueous solubility relative to polar analogs like 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one .
Variations in the 2-Position Thio Group
The methylthio group at the 2-position is a common feature in pyrimidinone derivatives, but its replacement alters reactivity:
Key Insight: The methylthio group in the target compound offers moderate stability compared to thiol analogs, balancing reactivity and shelf life. Its electron-donating nature may modulate the pyrimidinone ring’s electronic profile, affecting interactions with biological targets .
Fused-Ring Systems and Extended Aromaticity
Fused-ring pyrimidinones exhibit distinct properties due to increased conjugation:
Key Insight : Unlike fused-ring analogs, the target compound’s simplicity may facilitate synthetic scalability. However, fused systems often exhibit enhanced bioactivity due to improved target binding .
Biological Activity
6-(2,4-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C11H8Cl2N2OS
- Molecular Weight : 287.16 g/mol
- CAS Number : 2098012-67-8
The compound's structure features a dichlorophenyl group and a methylthio substituent on the pyrimidine ring, which are critical for its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against various strains of bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated using various models. In one study, the compound was shown to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 150 ± 10 | 75 ± 5 |
| IL-6 | 120 ± 8 | 50 ± 4 |
These findings indicate that the compound may modulate inflammatory responses, suggesting its potential use in treating inflammatory diseases .
3. Antitumor Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HT-29 | 20.5 |
The results suggest that the compound induces apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways .
Case Studies
Several case studies have been published highlighting the therapeutic potential of pyrimidine derivatives similar to this compound:
- Case Study on Anti-inflammatory Effects : A study demonstrated that derivatives with similar structures significantly inhibited NF-kB activation in LPS-stimulated macrophages, leading to reduced expression of inflammatory markers .
- Case Study on Antitumor Effects : Another investigation highlighted a series of pyrimidine derivatives showing promising results in inhibiting tumor growth in xenograft models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(2,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves alkylation of a pyrimidinone precursor. For example, methylation of a 2-thiopyrimidin-4(3H)-one intermediate can be achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH) at elevated temperatures (e.g., 140°C) . Key parameters include solvent polarity, reaction time, and stoichiometry of the methylating agent. Post-reaction purification via recrystallization (using dioxane or DMF) is recommended to isolate the product with high purity. Yields exceeding 80% are achievable with optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns, particularly the dichlorophenyl and methylthio groups. Mass spectrometry (MS) validates the molecular ion peak, while infrared (IR) spectroscopy identifies functional groups like C=O and C-S. Elemental analysis ensures compositional accuracy. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous 3D structural confirmation .
Q. How can researchers assess the compound’s stability under various storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light) and monitoring degradation via HPLC. Store the compound in anhydrous, light-protected containers at -20°C. Stability-indicating assays (e.g., TLC or LC-MS) should track decomposition products, such as oxidation of the methylthio group to sulfoxide .
Advanced Research Questions
Q. What strategies reconcile contradictions in reported biological activity data for structurally analogous pyrimidinone derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). To resolve this, standardize assays using validated protocols (e.g., NIH/3T3 cells for cytotoxicity or patch-clamp electrophysiology for ion channel modulation). Cross-validate results with orthogonal methods (e.g., molecular docking to predict binding affinities vs. in vitro IC₅₀ measurements) .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Methodological Answer : Perform molecular dynamics simulations to map interactions between the dichlorophenyl/methylthio motifs and target proteins (e.g., kinases or GPCRs). Use QSAR models to predict bioactivity based on substituent electronic properties (Hammett σ constants) and steric parameters (Taft indices). Prioritize derivatives with calculated binding energies ≤ -8 kcal/mol .
Q. What experimental approaches resolve ambiguities in the compound’s metabolic pathways?
- Methodological Answer : Use radiolabeled analogs (e.g., ¹⁴C-methylthio) to track metabolic fate in hepatocyte incubations. LC-MS/MS identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare in vitro (microsomal assays) and in vivo (rodent plasma/tissue) data to confirm metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
